N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide
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Overview
Description
N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyrrolidine sulfonyl group, and a benzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of hydrazides with carbon disulfide and subsequent cyclization to form the oxadiazole ring . The methylsulfanyl group is introduced through nucleophilic substitution reactions, while the pyrrolidine sulfonyl group is attached via sulfonylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. Scale-up processes often require careful monitoring and adjustments to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide moiety .
Scientific Research Applications
N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and the sulfonyl group are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share a similar heterocyclic ring structure and have been studied for their antimicrobial and anticancer properties.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring are widely used in medicinal chemistry for their biological activities.
Uniqueness
N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the oxadiazole ring and the pyrrolidine sulfonyl group allows for diverse interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S2/c1-24-10-13-17-18-15(23-13)16-14(20)11-4-6-12(7-5-11)25(21,22)19-8-2-3-9-19/h4-7H,2-3,8-10H2,1H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVZEWORUFLNIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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